molecular formula C16H12N2O2 B2793760 4-acetyl-N-(2-cyanophenyl)benzamide CAS No. 477497-23-7

4-acetyl-N-(2-cyanophenyl)benzamide

Cat. No.: B2793760
CAS No.: 477497-23-7
M. Wt: 264.284
InChI Key: XMUUOLONFLVXPN-UHFFFAOYSA-N
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Description

4-acetyl-N-(2-cyanophenyl)benzamide is a useful research compound. Its molecular formula is C16H12N2O2 and its molecular weight is 264.284. The purity is usually 95%.
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Scientific Research Applications

Modulation of Histone Acetylation

  • Histone Deacetylase Inhibition : CI-994, a derivative of 4-acetyl-N-(2-cyanophenyl)benzamide, has been identified as a histone deacetylase (HDAC) inhibitor. It causes histone hyperacetylation in cells, suggesting its potential role in modulating gene expression and as an antitumor agent (Kraker et al., 2003).

Antitumor Activity

  • CI-994 in Cancer Therapy : The compound CI-994 has shown significant antitumor activity. It has been tested in clinical trials, demonstrating its potential as a cancer therapeutic agent (LoRusso et al., 2004).

Synthesis and Characterization

  • Novel Derivatives Synthesis : Research has been conducted on synthesizing novel derivatives of related compounds, such as 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, showing promising anti-tubercular activity (Nimbalkar et al., 2018).
  • Molecular Structural Analysis : Studies involving 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide have used X-ray diffraction and DFT calculations to analyze molecular structures, contributing to the understanding of these compounds (Demir et al., 2015).

Anticonvulsant Activity

  • 4-Amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide : This compound has shown effective anticonvulsant properties in animal models, highlighting the potential for benzamide derivatives in treating seizures (Robertson et al., 1987).

Biocatalysis and Biotransformation

  • Regioselective Biotransformation : The soil bacterium Rhodococcus rhodochrous LL100-21 has been used to biotransform certain cyanomethyl benzonitrile compounds, demonstrating the potential of microbial catalysis in the modification of benzamide derivatives (Dadd et al., 2001).

Properties

IUPAC Name

4-acetyl-N-(2-cyanophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c1-11(19)12-6-8-13(9-7-12)16(20)18-15-5-3-2-4-14(15)10-17/h2-9H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUUOLONFLVXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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